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Compound of Interest

Compound Name:
2,4-Diaminopyrimidine-5-

carbonitrile

Cat. No.: B135015 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-
Diaminopyrimidine-5-carbonitrile (CAS No: 16462-27-4), a key intermediate in the synthesis

of various biologically active compounds. The following sections present a detailed analysis of

its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along

with the experimental protocols typically employed for their acquisition.

Spectroscopic Data Summary
The structural elucidation of 2,4-Diaminopyrimidine-5-carbonitrile is corroborated by a

combination of spectroscopic techniques. The quantitative data is summarized in the tables

below for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.05 Singlet 1H Aromatic H (C6-H)

6.9 Singlet 4H NH₂ Protons
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Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

167.2 C2 or C4

166.6 C4 or C2

161.3 C6

117.0 C≡N

83.0 C5

Infrared (IR) Spectroscopy Data
Table 3: IR Absorption Bands

Wavenumber (cm⁻¹) Assignment

3480 N-H Stretch (υNH)

3080 C-H Stretch (υCH)

2188 C≡N Stretch (υC≡N)

Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data

Parameter Value

Molecular Formula C₅H₅N₅

Molecular Weight 135.13 g/mol

Method High-Resolution Mass Spectrometry (HRMS)

Experimental Protocols
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The spectroscopic data presented above are typically acquired using standard analytical

techniques. The following are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen and carbon atoms within the

molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz).

Sample Preparation:

A few milligrams of 2,4-Diaminopyrimidine-5-carbonitrile are dissolved in a deuterated

solvent, typically Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD).

The solution is transferred to a standard 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment is used.

Number of Scans: Typically 16 to 64 scans are accumulated to achieve a good signal-to-

noise ratio.

Relaxation Delay: A relaxation delay of 1-2 seconds is set between scans.

Referencing: The chemical shifts are referenced to the residual solvent peak.

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to obtain singlets

for all carbon signals.

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to

the low natural abundance of the ¹³C isotope.

Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

Referencing: The chemical shifts are referenced to the solvent peak.
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Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

A small amount of the solid sample is placed directly on the ATR crystal.

Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

Spectral Range: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Background Correction: A background spectrum of the empty ATR crystal is recorded and

subtracted from the sample spectrum.

High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass of the molecule and confirm its elemental

composition.

Instrumentation: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or

Orbitrap instrument.

Sample Preparation:

The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low

concentration (e.g., 1 mg/mL).

The solution may be infused directly into the ion source or introduced via a liquid

chromatography system.
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Data Acquisition (Electrospray Ionization - ESI):

Ionization Mode: Positive ion mode is typically used to generate the [M+H]⁺ ion.

Mass Range: A wide mass range is scanned to include the expected molecular ion.

Resolution: The instrument is operated at a high resolution (e.g., >10,000) to enable

accurate mass measurement.

Calibration: The mass analyzer is calibrated using a known standard to ensure high mass

accuracy. The characterization of 2,4-diaminopyrimidine-5-carbonitrile is often confirmed

by IR, NMR, and HRMS analysis.[1]

Visualizations
The following diagrams illustrate the logical workflow of spectroscopic analysis for chemical

structure elucidation.
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a

chemical compound.
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Caption: Logical relationship between spectroscopic techniques and the structural information

derived from them.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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